Ethyl (2-fluoro-3-methylphenyl)acetate
Description
Ethyl (2-fluoro-3-methylphenyl)acetate is an organic ester featuring a fluorinated and methyl-substituted phenyl ring attached to an acetic acid ethyl ester backbone. The fluorine and methyl substituents at the 2- and 3-positions of the phenyl ring likely enhance its metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery .
Properties
Molecular Formula |
C11H13FO2 |
|---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
ethyl 2-(2-fluoro-3-methylphenyl)acetate |
InChI |
InChI=1S/C11H13FO2/c1-3-14-10(13)7-9-6-4-5-8(2)11(9)12/h4-6H,3,7H2,1-2H3 |
InChI Key |
VVXWPNINJRWSES-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=CC(=C1F)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl (3-fluoro-4-methoxyphenyl)acetate (CAS 135450-61-2)
- Substituents : Fluorine at position 3, methoxy at position 3.
- Applications : Used in synthetic organic chemistry for building bioactive molecules due to its electron-donating methoxy group.
Ethyl 2-(2,4-difluorophenyl)acetate
- Substituents : Fluorine at positions 2 and 4.
- Key differences : Additional fluorine substitution enhances electronegativity and steric effects, which may influence binding affinity in pharmaceutical applications .
- Crystallography : Crystal structure analysis reveals intermolecular hydrogen bonding patterns, critical for understanding packing efficiency in solid-state synthesis .
Ethyl 2-(2-fluoro-3-methoxyphenyl)-2-hydroxyacetate (CAS 1151564-10-1)
Ethyl 2-phenylacetoacetate (CAS 5413-05-8)
- Substituents : Phenyl group without fluorine or methyl substituents; α-acetyl group on the acetate chain.
- Key differences: The α-acetyl group enables keto-enol tautomerism, making it a versatile precursor in heterocyclic synthesis (e.g., pharmaceuticals like paracetamol) .
Table 1: Comparative Analysis of this compound and Analogous Compounds
| Compound Name | Molecular Formula | Substituent Positions | Molecular Weight (g/mol) | Key Properties/Applications | References |
|---|---|---|---|---|---|
| This compound | C₁₁H₁₃FO₂ | 2-F, 3-CH₃ | 196.22 | High lipophilicity; pharmaceutical intermediate (inferred) | [3], [6] |
| Ethyl (3-fluoro-4-methoxyphenyl)acetate | C₁₁H₁₃FO₃ | 3-F, 4-OCH₃ | 212.22 | Enhanced polarity; synthetic intermediate | [3] |
| Ethyl 2-(2,4-difluorophenyl)acetate | C₁₀H₁₀F₂O₂ | 2-F, 4-F | 200.18 | Improved metabolic stability; crystallography studies | [6] |
| Ethyl 2-phenylacetoacetate | C₁₂H₁₄O₃ | Phenyl (no F/CH₃) | 206.24 | Tautomerism-enabled synthesis; API precursor | [4], [11] |
Research Findings and Trends
Fluorine Substitution : Fluorine at the 2-position (ortho) is associated with increased steric hindrance and resistance to enzymatic degradation, as observed in related difluorophenyl esters .
Methyl vs. Methoxy Groups : Methyl groups (e.g., in the target compound) contribute to lipophilicity, whereas methoxy groups (e.g., in CAS 135450-61-2) enhance solubility in polar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
